molecular formula C13H16BrNOS B296200 4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide

Katalognummer: B296200
Molekulargewicht: 314.24 g/mol
InChI-Schlüssel: XIQCKLYTQWPTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a compound that features a pyrrolidine ring, a bromobenzyl group, and a thioacetyl linkage. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The presence of the bromobenzyl group and the thioacetyl linkage adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Eigenschaften

Molekularformel

C13H16BrNOS

Molekulargewicht

314.24 g/mol

IUPAC-Name

2-[(4-bromophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H16BrNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2

InChI-Schlüssel

XIQCKLYTQWPTMK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br

Kanonische SMILES

C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br

Löslichkeit

47.1 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide typically involves the following steps:

Analyse Chemischer Reaktionen

4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to its targets, while the thioacetyl linkage can participate in redox reactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide can be compared with other similar compounds such as:

    1-{[(4-Chlorobenzyl)thio]acetyl}pyrrolidine: This compound has a chlorobenzyl group instead of a bromobenzyl group, which can affect its reactivity and biological activity.

    1-{[(4-Methylbenzyl)thio]acetyl}pyrrolidine: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.

    1-{[(4-Nitrobenzyl)thio]acetyl}pyrrolidine: The nitro group can introduce additional reactivity and potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.